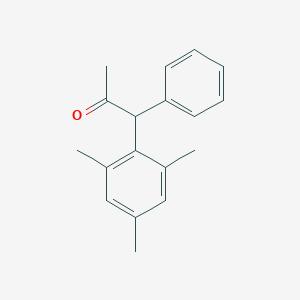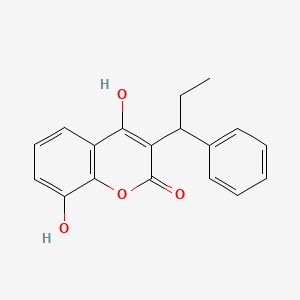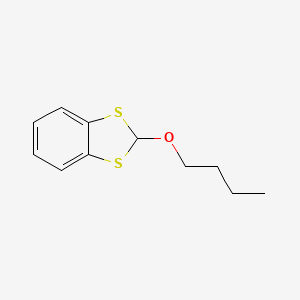
1,3-Benzodithiole, 2-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodithiole, 2-butoxy-: is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole, 2-butoxy- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-benzodithiole, 2-butoxy- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Benzodithiole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzodithiole, 2-butoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-benzodithiole, 2-butoxy- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in various cellular pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3-Benzodithiole-2-thione: This compound is structurally similar but lacks the butoxy group. It is used in similar applications but has different reactivity and properties.
1,3-Benzodithiolylium Salts: These salts are derived from benzodithioles and have unique reactivity due to their ionic nature.
Uniqueness: 1,3-Benzodithiole, 2-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
55315-55-4 |
|---|---|
Formule moléculaire |
C11H14OS2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
2-butoxy-1,3-benzodithiole |
InChI |
InChI=1S/C11H14OS2/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7,11H,2-3,8H2,1H3 |
Clé InChI |
UEPAXRJVNRXRBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1SC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


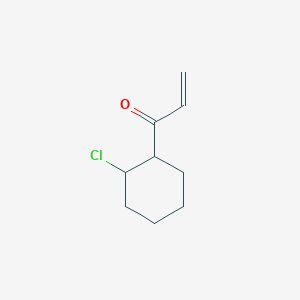
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
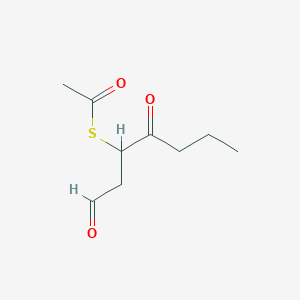
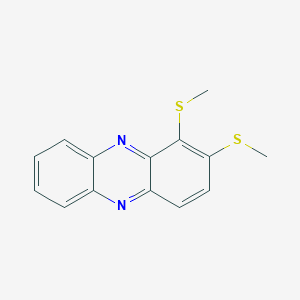
![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
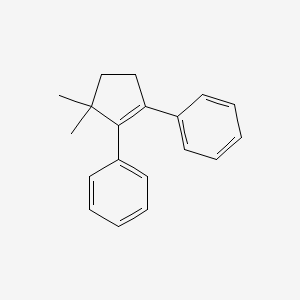
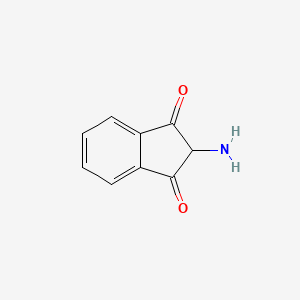

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
